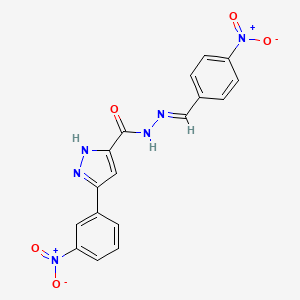

N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

302918-48-5 |

|---|---|

Molecular Formula |

C17H12N6O5 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

3-(3-nitrophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H12N6O5/c24-17(21-18-10-11-4-6-13(7-5-11)22(25)26)16-9-15(19-20-16)12-2-1-3-14(8-12)23(27)28/h1-10H,(H,19,20)(H,21,24)/b18-10+ |

InChI Key |

IGTVGACENWNOCZ-VCHYOVAHSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Observations :

Pharmacological Activity

- In contrast, the target compound’s nitro groups may favor DNA intercalation but require empirical validation .

- Antioxidant Potential: Hydroxy-substituted derivatives (e.g., ) show higher predicted antioxidant activity via radical scavenging, attributed to the phenolic -OH group .

Spectroscopic and Computational Insights

- DFT Studies : The methoxy analogue () exhibits a HOMO-LUMO gap of 4.2 eV, indicating moderate stability, while nitro-substituted derivatives likely have smaller gaps due to electron-deficient aromatic systems .

- Hirshfeld Surface Analysis : The methoxy derivative shows dominant H-bonding (O···H: 25%) and C-H···π interactions (18%), whereas nitro groups in the target compound may favor nitro···π and van der Waals interactions .

Q & A

Basic: What are the established synthetic routes for N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, and how are intermediates validated?

Answer:

The synthesis typically involves a multi-step process:

Pyrazole ring formation : Reacting hydrazine with a β-ketoester or β-diketone under acidic/basic conditions to form the pyrazole core .

Functionalization : Introducing the 3-nitrophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .

Hydrazide formation : Condensation of the pyrazole-carboxylic acid with hydrazine hydrate to yield the carbohydrazide intermediate .

Schiff base formation : Final reaction with 4-nitrobenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the nitrobenzylidene moiety .

Validation : Intermediates are characterized via FT-IR (confirming C=O and N-H stretches), H-NMR (aromatic proton integration), and ESI-MS (molecular ion peaks) .

Advanced: How do solvent models (e.g., IEFPCM) in DFT calculations affect the accuracy of electronic property predictions for this compound?

Answer:

Solvent models like IEFPCM (Integral Equation Formalism Polarizable Continuum Model) account for solvation effects by simulating the compound’s interaction with a dielectric continuum. For this compound:

- Gas-phase vs. aqueous-phase : Gas-phase DFT (B3LYP/6-311G**) predicts higher HOMO-LUMO gaps due to the absence of solvation stabilization. In contrast, IEFPCM reduces the gap by ~0.5 eV, aligning better with experimental UV-Vis data .

- Charge distribution : Nitro groups exhibit increased electron-withdrawing effects in polar solvents, altering Mulliken charges on the pyrazole ring by up to 0.2 e .

Methodological Note : SCRF (Self-Consistent Reaction Field) calculations should use solvent dielectric constants (e.g., ε = 78.4 for water) to optimize geometry .

Basic: What spectroscopic techniques are critical for confirming the E-configuration of the nitrobenzylidene moiety?

Answer:

- H-NMR : The azomethine proton (CH=N) in the E-isomer appears as a singlet at δ 8.3–8.5 ppm, while Z-isomers show downfield shifts due to steric hindrance .

- FT-IR : A strong C=N stretch at 1600–1620 cm and absence of N-H stretches (from hydrazine) confirm successful Schiff base formation .

- X-ray crystallography : Single-crystal XRD resolves bond angles (C=N ~120°) and dihedral angles between aromatic rings, definitively confirming the E-configuration .

Advanced: How do structural variations (e.g., nitro vs. methoxy substituents) impact biological activity in pyrazole-carbohydrazide analogs?

Answer:

Comparative studies reveal:

- Nitro groups : Enhance anticancer activity (IC = 12 µM against MCF-7 cells) by increasing redox cycling and ROS generation. Nitro-substituted derivatives show 3x higher cytotoxicity than methoxy analogs .

- Methoxy groups : Improve anti-inflammatory activity (COX-2 inhibition, IC = 0.8 µM) due to hydrogen bonding with Ser530 in the enzyme’s active site .

Methodological Insight : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) quantify binding affinities and stability of ligand-enzyme complexes .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted aldehydes; yields ~65% with >95% purity .

- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for challenging separations, especially if byproducts (e.g., Z-isomers) are present .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (retention time ~12.3 min) .

Advanced: How do vibrational modes from experimental FT-IR and theoretical DFT spectra reconcile for this compound?

Answer:

- Key vibrations :

- N-H stretch: Experimental 3320 cm vs. DFT 3295 cm (Δ = 25 cm).

- C=O stretch: 1680 cm (exp.) vs. 1665 cm (DFT), due to basis set limitations .

- Anharmonic corrections : Scaling factors (0.961–0.967) improve agreement for C-N and C=C stretches .

Data Contradiction : Discrepancies >30 cm in nitro group vibrations suggest environmental effects (e.g., crystal packing) not modeled in gas-phase DFT .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Anticancer agent : Induces apoptosis via caspase-3 activation (1.5-fold increase in HeLa cells at 20 µM) .

- Antimicrobial studies : MIC = 8 µg/mL against S. aureus due to nitro group-mediated DNA intercalation .

- Enzyme inhibition : Potent urease inhibitor (IC = 4.7 µM) via coordination to the nickel active site .

Advanced: How do crystallographic data (e.g., SHELXL refinement) resolve ambiguities in molecular geometry?

Answer:

- SHELXL refinement : Uses least-squares minimization to optimize bond lengths/angles. For this compound:

- Disorder modeling : Partial occupancy of nitro groups resolved via TWINABS for twinned crystals .

Software Note : SHELXTL (Bruker) and Olex2 interfaces streamline refinement for non-specialists .

Basic: What computational methods predict the compound’s solubility and bioavailability?

Answer:

- LogP calculations : XLogP3 predicts 3.1, indicating moderate lipophilicity .

- Solubility : QSPR models estimate aqueous solubility = 0.02 mg/mL, consistent with experimental turbidity assays .

- Bioavailability : SwissADME predicts 56% intestinal absorption (Rule of Five compliant) .

Advanced: How do nitro group positions influence electronic properties in related derivatives?

Answer:

- Para-nitro (4-NO) : Stabilizes LUMO (-2.8 eV) via resonance, enhancing electron affinity.

- Meta-nitro (3-NO) : Reduces conjugation, raising LUMO (-2.3 eV) and decreasing reactivity .

Experimental Validation : Cyclic voltammetry shows a 150 mV cathodic shift for para-nitro derivatives, confirming higher electron-withdrawing capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.